Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate
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Overview
Description
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate typically involves the reaction of ethyl bromoacetate with 2-mercapto-4,5-dihydro-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with similar biological activities.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is unique due to its specific structure, which combines a thiazole ring with an ester group. This combination enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H9NO3S2 |
---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3 |
InChI Key |
RAYUAJGVGHMQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)CS1 |
Origin of Product |
United States |
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